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Compound of Interest

Compound Name: Lidocaine methiodide

Cat. No.: B1675313 Get Quote

Technical Support Center: Lidocaine Methiodide
in Electrophysiology
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) regarding the potential off-target effects of Lidocaine methiodide in electrophysiology

experiments. The information is intended for researchers, scientists, and drug development

professionals.

Frequently Asked Questions (FAQs)
Q1: What is Lidocaine methiodide and how does it differ from lidocaine?

Lidocaine methiodide is a quaternary ammonium derivative of lidocaine, meaning it

possesses a permanent positive charge due to the methylation of the tertiary amine group.[1]

This structural difference is critical. While both compounds are known to block voltage-gated

sodium channels, the permanent charge on Lidocaine methiodide renders it membrane-

impermeant.[2][3] This property is often utilized in experiments to selectively block sodium

channels from the intracellular side when the compound is included in the patch pipette

solution.

Q2: My primary sodium current is blocked as expected, but I'm observing unexpected changes

in the action potential duration (APD). What could be the cause?
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Unexpected changes in APD, even with effective sodium channel blockade, often point towards

off-target effects on other ion channels, particularly potassium channels that are crucial for

repolarization. Lidocaine itself has been shown to inhibit various potassium channels, and it is

plausible that Lidocaine methiodide shares some of these characteristics, potentially with

altered potency.

Q3: I am seeing a reduction in the peak inward current that is greater than what I would expect

from sodium channel block alone. What other channels might be affected?

While the primary target is the sodium channel, high concentrations of lidocaine and its

derivatives can also affect calcium channels. A reduction in peak inward current beyond the

expected sodium component could indicate a concomitant block of L-type calcium channels.

Troubleshooting Guide
Issue 1: Unexpected Prolongation of the Action Potential
and Early Afterdepolarizations (EADs)
Possible Cause: Blockade of repolarizing potassium currents, such as the rapidly activating

delayed rectifier potassium current (IKr), which is carried by hERG channels. Quaternary

ammonium compounds have been identified as potent inhibitors of hERG channels.

Troubleshooting Steps:

Isolate Potassium Currents: Perform voltage-clamp experiments to isolate specific potassium

currents. A typical approach is to use a holding potential and voltage steps that favor the

activation of the channel of interest while minimizing contamination from other currents.

hERG Current Protocol: To specifically test for hERG channel block, use a voltage protocol

that elicits the characteristic slowly activating current and a prominent tail current upon

repolarization.

Compare with Known hERG Blocker: As a positive control, use a known hERG blocker (e.g.,

dofetilide) to confirm that your experimental system can detect hERG inhibition.

Issue 2: Alterations in Resting Membrane Potential
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Possible Cause: Inhibition of inwardly rectifying potassium channels (IK1) or ATP-sensitive

potassium channels (KATP). Lidocaine has been shown to block KATP channels.

Troubleshooting Steps:

Measure I-V Relationship: In voltage-clamp mode, apply a series of voltage steps or a

voltage ramp to determine the current-voltage (I-V) relationship of the cell. A change in the

slope of the I-V curve at potentials negative to the potassium reversal potential can indicate

a block of IK1.

Induce KATP Opening: To test for effects on KATP channels, they can be activated by

metabolic inhibition (e.g., using oligomycin and 2-deoxyglucose) or by using a KATP channel

opener (e.g., pinacidil). The effect of Lidocaine methiodide can then be assessed on the

activated current.

Issue 3: Reduced Inward Current Beyond Sodium
Channel Blockade
Possible Cause: Blockade of voltage-gated calcium channels (Cav).

Troubleshooting Steps:

Isolate Calcium Currents: Use a sodium channel blocker (like tetrodotoxin, if appropriate for

the preparation) and potassium channel blockers (e.g., TEA, 4-AP) to isolate calcium

currents. Barium can also be substituted for calcium to increase the current amplitude and

reduce calcium-dependent inactivation.

I-V Protocol for Calcium Channels: Apply a voltage-step protocol that covers the activation

range of the calcium channels of interest (e.g., steps from -80 mV to +60 mV).

Use Specific Calcium Channel Modulators: Compare the effects of Lidocaine methiodide
with known calcium channel blockers (e.g., nifedipine for L-type) or agonists (e.g., Bay K

8644) to characterize the interaction.

Quantitative Data on Off-Target Effects
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The following table summarizes quantitative data on the off-target effects of lidocaine. While

direct quantitative data for Lidocaine methiodide is limited, these values for its parent

compound provide a crucial reference point for potential off-target interactions. Due to its

permanent positive charge, the potency of Lidocaine methiodide at these off-targets may

differ.

Off-Target
Channel

Compound IC50 / Effect
Species/Cell
Type

Reference

Potassium

Channels

hERG (IKr) Lidocaine
88.63 ± 7.99

µmol·L-1
HEK 293 cells [4]

ATP-sensitive K+

Channel (KATP)
Lidocaine 43 ± 4.7 µmol/L

Rat

cardiomyocytes
[5]

Kv3.1 Lidocaine 607 µmol/L SH-SY5Y cells

Kv1.1 Lidocaine 4,550 µmol/L HEK 293 cells

Hyperpolarizatio

n-activated

cation current

(Ih)

Lidocaine 72 µM

Rat

thalamocortical

neurons

Calcium

Channels

L-type Ca2+

Current
Lidocaine Inhibition of influx

Airway smooth

muscle

Presynaptic

Calcium

Channels

Lidocaine Inhibition
Dorsal root

ganglion
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Protocol 1: Screening for hERG Potassium Channel
Blockade
Objective: To determine if Lidocaine methiodide blocks the hERG potassium channel.

Cell Line: HEK 293 cells stably expressing the hERG channel.

Method: Whole-cell patch-clamp electrophysiology.

Solutions:

External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES (pH

7.4 with NaOH).

Internal Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 5 MgATP, 10 HEPES (pH 7.2 with

KOH).

Voltage Protocol:

Hold the cell at -80 mV.

Depolarize to +20 mV for 2 seconds to activate the hERG channels.

Repolarize to -50 mV for 2 seconds to elicit the characteristic large tail current.

Apply Lidocaine methiodide and repeat the protocol.

Data Analysis: Measure the peak tail current amplitude in the absence and presence of

Lidocaine methiodide to determine the percentage of block.

Protocol 2: Assessing Effects on L-type Calcium
Channels
Objective: To evaluate the effect of Lidocaine methiodide on L-type calcium currents.

Cell Line: Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) or other

cells endogenously expressing L-type calcium channels.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b1675313?utm_src=pdf-body
https://www.benchchem.com/product/b1675313?utm_src=pdf-body
https://www.benchchem.com/product/b1675313?utm_src=pdf-body
https://www.benchchem.com/product/b1675313?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675313?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Method: Whole-cell patch-clamp electrophysiology.

Solutions:

External Solution (in mM): 135 TEA-Cl, 1 MgCl2, 10 BaCl2, 10 Glucose, 10 HEPES (pH 7.4

with TEA-OH). Add a sodium channel blocker (e.g., TTX) if necessary.

Internal Solution (in mM): 120 CsCl, 20 TEA-Cl, 5 EGTA, 5 MgATP, 10 HEPES (pH 7.2 with

CsOH).

Voltage Protocol:

Hold the cell at -40 mV to inactivate sodium channels.

Apply voltage steps from -50 mV to +60 mV in 10 mV increments for 200 ms.

Apply Lidocaine methiodide and repeat the protocol.

Data Analysis: Construct a current-voltage (I-V) relationship by plotting the peak inward current

against the test potential. Compare the I-V curves before and after drug application.
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Caption: Potential on- and off-target effects of Lidocaine methiodide.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1675313?utm_src=pdf-body-img
https://www.benchchem.com/product/b1675313?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675313?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Unexpected Electrophysiological
Observation with

Lidocaine Methiodide

Hypothesize Off-Target Effect
(e.g., K+ or Ca2+ Channel Block)

Isolate Specific Ion Current
(Voltage-Clamp)

Apply Specific
Voltage Protocol

Record Currents +/- Lidocaine Methiodide

Analyze Data
(e.g., I-V Curve, % Block)

Confirm or Refute
Off-Target Effect

Click to download full resolution via product page

Caption: Troubleshooting workflow for off-target effects.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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